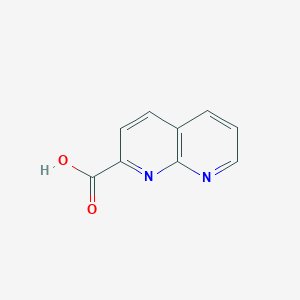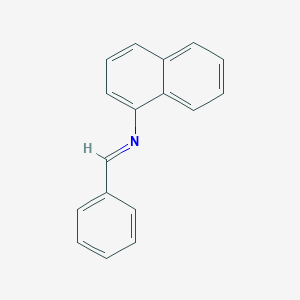
N-(1-naphthyl)-N-(phenylmethylene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthyl)-N-(phenylmethylene)amine (NPA) is an organic compound that is widely used in the scientific research community. It is a versatile compound that is used in a variety of applications, including synthesis, drug discovery, and biochemistry. NPA is an amine, which is a type of organic compound that is composed of nitrogen and hydrogen atoms. It is a colorless solid at room temperature and is soluble in many organic solvents.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(1-naphthyl)-N-(phenylmethylene)amine involves the condensation reaction between 1-naphthylamine and benzaldehyde in the presence of a suitable catalyst.
Starting Materials
1-naphthylamine, Benzaldehyde, Catalyst (such as p-toluenesulfonic acid or sodium hydroxide), Solvent (such as ethanol or methanol)
Reaction
1. Dissolve 1-naphthylamine and benzaldehyde in a suitable solvent., 2. Add a suitable catalyst to the reaction mixture., 3. Heat the mixture under reflux for several hours., 4. Cool the mixture and filter the precipitated product., 5. Wash the product with a suitable solvent and dry it under vacuum., 6. Characterize the product using spectroscopic techniques (such as IR and NMR spectroscopy).
Aplicaciones Científicas De Investigación
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used in the synthesis of the anticonvulsant drug topiramate, as well as in the study of the mechanism of action of the antifungal drug amphotericin B. N-(1-naphthyl)-N-(phenylmethylene)amine has also been used to study the biochemical and physiological effects of various drugs, such as the effects of the anticonvulsant drug gabapentin on the central nervous system.
Mecanismo De Acción
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of mechanisms of action, depending on the application. In the synthesis of drugs, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a catalyst, promoting the formation of the desired product. In the study of biochemical and physiological processes, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a probe, allowing researchers to study the effects of various drugs on the body. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used to study the mechanism of action of the antifungal drug amphotericin B, as well as to study the effects of the anticonvulsant drug gabapentin on the central nervous system.
Efectos Bioquímicos Y Fisiológicos
N-(1-naphthyl)-N-(phenylmethylene)amine has been studied for its biochemical and physiological effects. In the study of the antifungal drug amphotericin B, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the activity of the drug, as well as to reduce its toxicity. Similarly, in the study of the anticonvulsant drug gabapentin, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the drug's efficacy and reduce its side effects. N-(1-naphthyl)-N-(phenylmethylene)amine has also been studied for its effects on the central nervous system, where it was found to reduce anxiety and improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-naphthyl)-N-(phenylmethylene)amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of N-(1-naphthyl)-N-(phenylmethylene)amine is its versatility, as it can be used in a variety of applications, including synthesis, drug discovery, and biochemistry. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine is relatively easy to synthesize and is relatively stable in organic solvents. However, N-(1-naphthyl)-N-(phenylmethylene)amine has some limitations, such as its low solubility in water and its potential to cause skin irritation.
Direcciones Futuras
N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of potential future applications in scientific research. For example, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to study the effects of drugs on the central nervous system and to develop new drugs for neurological conditions. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used in the synthesis of new drugs, as well as in the study of biochemical and physiological processes. Finally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to develop new catalysts for organic synthesis, as well as to study the mechanism of action of drugs.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-1-phenylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYSYDZNCHIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360901 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthyl)-N-(phenylmethylene)amine | |
CAS RN |
890-51-7 |
Source


|
| Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
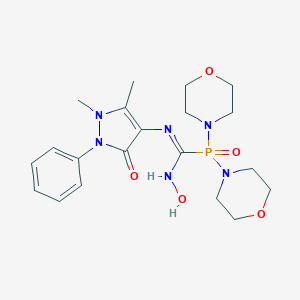
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
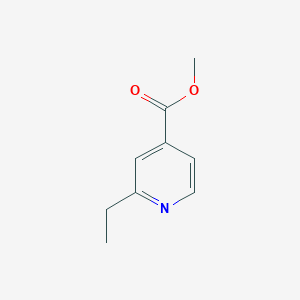



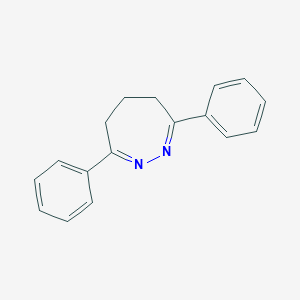
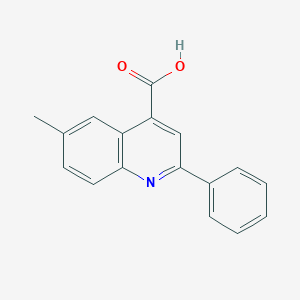
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
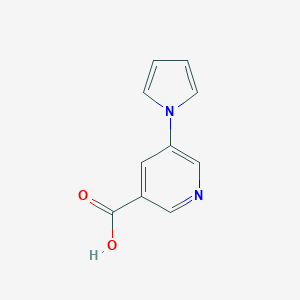
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
